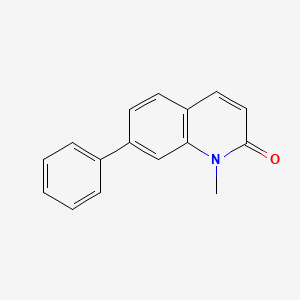

1-Methyl-7-phenylquinolin-2(1H)-one

Description

Properties

CAS No. |

14788-54-6 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.286 |

IUPAC Name |

1-methyl-7-phenylquinolin-2-one |

InChI |

InChI=1S/C16H13NO/c1-17-15-11-14(12-5-3-2-4-6-12)8-7-13(15)9-10-16(17)18/h2-11H,1H3 |

InChI Key |

LXNBUESRTNDOLS-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=CC2=C1C=C(C=C2)C3=CC=CC=C3 |

Synonyms |

Carbostyril, 1-methyl-7-phenyl- (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinone Derivatives

Structural and Functional Group Variations

The table below compares 1-methyl-7-phenylquinolin-2(1H)-one with analogous compounds, highlighting substituent effects:

Substituent Effects on Physicochemical Properties

- Aromatic substituents (Ph): The phenyl group at C7 in this compound introduces steric bulk and π-π stacking capabilities, which may influence crystallinity and binding to biological targets .

Preparation Methods

Solvent-Free Approach with Polyphosphoric Acid

The Friedländer reaction is a classical method for quinoline synthesis, involving condensation of 2-aminobenzophenone derivatives with ketones. A solvent-free adaptation using polyphosphoric acid (PPA) as a catalyst has been optimized for efficiency.

Procedure :

-

Reactants : 2-Amino-5-phenylbenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol).

-

Conditions : Heating at 90°C for 1 hour in PPA.

-

Workup : Quenching with saturated Na₂CO₃, extraction with CH₂Cl₂, and recrystallization.

This method avoids volatile solvents and leverages PPA’s dual role as a catalyst and dehydrating agent. The phenyl group at position 7 is pre-installed in the 2-aminobenzophenone starting material, ensuring regioselectivity.

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Suzuki-Miyaura Reaction

Late-stage functionalization via Suzuki-Miyaura coupling introduces the phenyl group at position 7 after quinoline core formation.

Procedure :

-

Reactants : 7-Bromo-1-methylquinolin-2(1H)-one (1.2 g, 6 mmol), phenylboronic acid (1.1 g, 9 mmol).

-

Catalyst : Pd(PPh₃)₂Cl₂ (0.12 mmol).

-

Conditions : Reflux in 1,4-dioxane/H₂O (5:1) under N₂ for 6 hours.

Silver Nitrate-Mediated Cyclization

Radical Cyclization with Methacrylic Acid

A radical-based approach using AgNO₃ facilitates cyclization of acrylamide intermediates.

Procedure :

-

Reactants : N-Methyl-N-(4-bromophenyl)oxamate (0.144 g, 0.597 mmol), methacrylic acid (0.154 g, 1.79 mmol).

-

Catalyst : AgNO₃ (0.1 mmol).

-

Conditions : Heating in CH₃CN at 80°C for 12 hours.

Mechanistic studies suggest Ag⁺ stabilizes radical intermediates, enabling regioselective cyclization.

Comparative Analysis of Methods

Table 1: Key Synthetic Routes for 1-Methyl-7-phenylquinolin-2(1H)-one

Mechanistic Insights

Friedländer Reaction Pathway

The reaction proceeds via:

Suzuki Coupling Mechanism

-

Oxidative Addition : Pd(0) inserts into the C–Br bond.

-

Transmetallation : Phenylboronic acid transfers the aryl group.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd(0).

Optimization Strategies

Solvent and Temperature Effects

Catalyst Loading

Spectroscopic Characterization

NMR Data

IR Spectroscopy

Industrial-Scale Considerations

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Methyl-7-phenylquinolin-2(1H)-one derivatives?

- Methodological Answer : The core structure is typically synthesized via condensation reactions between substituted anilines and ketones, followed by cyclization. N-methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, Deng et al. (2014) synthesized quinolin-2(1H)-one derivatives via a multi-step protocol involving IR, NMR, and MS for characterization . Modifications at the 7-position (e.g., phenyl substitution) require palladium-catalyzed cross-coupling or Friedel-Crafts alkylation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the carbonyl group (C=O stretch at ~1650–1680 cm⁻¹) and aromatic C-H bonds .

- NMR : NMR confirms methyl group integration (~δ 3.3–3.6 ppm for N-CH) and aromatic proton environments. NMR resolves carbonyl carbons (~δ 160–170 ppm) .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns (e.g., [M+H]) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

- Methodological Answer : The twofold serial dilution technique is standard for determining minimal inhibitory concentration (MIC) against bacterial/fungal strains. For example, compound 6a (fluoro-substituted derivative) showed MIC values of 16–32 μg/mL against P. aeruginosa and B. proteus . Positive controls (e.g., streptomycin) and solvent controls are critical for validating results.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Use Pd catalysts (e.g., Pd(OAc)) for cross-coupling reactions to improve regioselectivity .

- One-Step Synthesis : AI-driven retrosynthetic tools (e.g., Template_relevance Reaxys) predict efficient routes, such as DBU-mediated alkylation for direct functionalization .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .

Q. How to resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Compare MIC protocols (e.g., broth microdilution vs. agar dilution) and inoculum sizes .

- Structural Confirmation : Ensure purity via HPLC and X-ray crystallography (using SHELXL for refinement) to rule out impurities affecting activity .

- Substituent Analysis : Fluorine at the 7-position (e.g., 6a ) enhances antibacterial activity, while bulky groups reduce membrane permeability .

Q. What computational strategies predict structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina .

- QSAR Modeling : Correlate logP, polar surface area, and Hammett constants with activity data to prioritize derivatives .

- DFT Calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

Q. How to confirm molecular structure and stereochemistry via crystallography?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMF/EtOH). Use SHELXL for refinement to resolve anisotropic displacement parameters .

- ORTEP Visualization : Generate thermal ellipsoid plots to validate bond lengths/angles (e.g., C=O bond ~1.22 Å) .

Q. How to design derivatives for improved pharmacokinetics (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Prodrug Strategies : Introduce phosphate esters at the 4-hydroxy position to enhance water solubility .

- Metabolic Shielding : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties .

- In Silico ADMET : Use SwissADME to predict bioavailability and CYP450 interactions .

Data Contradiction Analysis Example

Issue : Variability in antifungal activity of 4-hydroxyquinolin-2(1H)-one derivatives.

Resolution Steps :

Compare substituent effects: Electron-withdrawing groups (e.g., -NO) enhance activity against C. albicans, while electron-donating groups (e.g., -OCH) reduce it .

Validate assay conditions: Check pH (activity peaks at pH 7.4) and incubation time (24–48 hrs) .

Cross-validate with in vivo models (e.g., murine candidiasis) to confirm relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.